Ethyl 2-chloro-4-methoxynicotinate

Organic Synthesis Pharmaceutical Intermediate Quality Control

Ethyl 2-chloro-4-methoxynicotinate (CAS 864229-51-6) is a heterocyclic pyridine derivative of nicotinic acid, defined by its 2-chloro, 4-methoxy, and 3-ethyl ester substitution pattern. As a member of the halogenated nicotinate ester class, it serves primarily as a synthetic intermediate, offering dual reactive handles—the electrophilic chloro group at position 2 and the ester moiety—for downstream functionalization.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 864229-51-6
Cat. No. B1405229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methoxynicotinate
CAS864229-51-6
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1Cl)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
InChIKeyAMDXCYXUZOOHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-methoxynicotinate (CAS 864229-51-6): A Key Nicotinate Ester Building Block for Pharmaceutical Synthesis


Ethyl 2-chloro-4-methoxynicotinate (CAS 864229-51-6) is a heterocyclic pyridine derivative of nicotinic acid, defined by its 2-chloro, 4-methoxy, and 3-ethyl ester substitution pattern . As a member of the halogenated nicotinate ester class, it serves primarily as a synthetic intermediate, offering dual reactive handles—the electrophilic chloro group at position 2 and the ester moiety—for downstream functionalization . Its unique substitution pattern makes it a key building block for neuropsychiatric drug candidates, specifically orexin receptor antagonists .

Why Generic Nicotinate Ester Substitution Is Not Recommended for Ethyl 2-chloro-4-methoxynicotinate (864229-51-6)


Interchanging ethyl 2-chloro-4-methoxynicotinate with other close-in-class analogs such as methyl 2-chloro-4-methoxynicotinate or ethyl 2-chloro-4-methylnicotinate is chemically inadvisable due to the unique interplay between its ester, chloro, and methoxy substituents . The specific 2-chloro-4-methoxy pattern is critical for directing regioselective nucleophilic aromatic substitution reactions, while the ethyl ester provides a distinct lipophilic and steric profile compared to the methyl analogue, directly impacting intermediate stability and purification profiles during multi-step synthesis .

Quantitative Evidence Guide: Ethyl 2-chloro-4-methoxynicotinate (864229-51-6) vs. Comparator Analogs


Purity Advantage: Ethyl 2-chloro-4-methoxynicotinate vs. Generic Nicotinate Esters

Ethyl 2-chloro-4-methoxynicotinate from authorized vendors is supplied with a standard purity of 97%, supported by batch-specific QC data including NMR, HPLC, and GC reports . This contrasts with the broader class of nicotinate esters, where analytical specifications are often less rigorously documented or provided at a lower guaranteed purity (commonly 95%) . For procurement, this documented purity level reduces the risk of introducing undefined impurities during the initial steps of a synthetic sequence.

Organic Synthesis Pharmaceutical Intermediate Quality Control

Ester Steric Differentiation: Ethyl vs. Methyl 2-chloro-4-methoxynicotinate in Orexin Antagonist Synthesis

Patent documentation explicitly describes the strategic substitution of ethyl 2-chloro-4-methoxynicotinate for its methyl analogue (methyl 2-chloro-4-methoxynicotinate, CAS 344298-51-7) in the synthesis of orexin receptor antagonists . This switch to the ethyl ester was part of a structure-activity relationship (SAR) optimization campaign to modulate key physicochemical properties such as ClogP, thereby improving the pharmacokinetic profile of the final drug candidates. The ethyl ester provides a meaningful increase in lipophilicity compared to the methyl ester (a difference of ~0.5 LogP units for a typical ester homologation) without dramatically increasing molecular weight.

Medicinal Chemistry SAR Optimization Neuropsychiatric Drug Development

Physicochemical Profile: Calculated Lipophilicity and Volatility for Purification Planning

The target compound has a calculated boiling point of 304.3±37.0 °C and a density of 1.2±0.1 g/cm³ . In comparison, the analogous ethyl 2-chloro-4-methylnicotinate (CAS 864229-49-2) has a reported boiling point of ~280 °C, reflecting the higher vapor pressure of the methyl-substituted congener . The higher boiling point and altered density of the 4-methoxy derivative provide a different operational window for distillation or flash chromatography during purification, which can be a critical factor in large-scale intermediate isolation where volatility impacts solvent removal strategies.

Process Chemistry Purification Physicochemical Properties

Synthetic Reactivity: Directed Nucleophilic Substitution vs. 2,4-Dihalo Analogs

The compound's 2-chloro capable of undergoing SNAr is activated by the electron-withdrawing pyridine ring, and its reactivity is uniquely tuned by the electron-donating 4-methoxy group . This selective activation stands in contrast to 2,4-dichloronicotinate esters where both chlorines are reactive, leading to complex mixtures upon reaction with nucleophiles. The presence of the methoxy group blocks the 4-position, ensuring reaction occurs specifically at the 2-position, which is a differential advantage for regiospecific synthesis.

Halogenated Building Block Nucleophilic Aromatic Substitution Synthetic Methodology

Top Application Scenarios for Ethyl 2-chloro-4-methoxynicotinate (864229-51-6)


Neuropsychiatric Drug Candidate Development: Orexin Receptor Antagonist Synthesis

Ethyl 2-chloro-4-methoxynicotinate is a documented, patent-validated intermediate in the synthesis of orexin receptor antagonists . Its selection over the corresponding methyl ester in a SAR optimization campaign highlights its utility in fine-tuning the lipophilicity of lead compounds for insomnia and other neuropsychiatric disorders. This scenario directly leverages the evidence of its specific selection for patent-protected drug development programs.

Complex Heterocyclic Library Synthesis Requiring Orthogonal Reactivity

The 2-chloro substituent provides a handle for SNAr, while the 4-methoxy group remains inert under these conditions, allowing for the subsequent diversification of the pyridine core without positional ambiguity . This avoids the complex mixtures formed with 2,4-dichloro analogs. The well-defined reactivity profile makes this compound a strategic choice for medicinal chemists building DNA-encoded libraries or focused compound collections.

Scale-Up Process Development with Predictable Physicochemical Properties

With a boiling point over 300 °C, the compound exhibits significantly lower volatility compared to 4-methyl-substituted analogs . This aids process chemists in developing robust concentration and distillation protocols for large-scale reactions, reducing material losses and simplifying solvent recycling, a direct consequence of the quantitative boiling point evidence.

High-Reproducibility Method Development Using Quality-Controlled Intermediate

For laboratories requiring precise method development and validation, the availability of this compound at a standard 97% purity with batch-specific QC (NMR, HPLC, GC) directly addresses reproducibility challenges . This level of documentation is superior to many generic alternatives, directly supporting efficient tech transfer and regulatory documentation for early-phase development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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